molecular formula C27H26N6O2S B6488538 1-benzyl-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine CAS No. 887221-40-1

1-benzyl-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine

Cat. No.: B6488538
CAS No.: 887221-40-1
M. Wt: 498.6 g/mol
InChI Key: LUFPTXFBZMJULJ-UHFFFAOYSA-N
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Description

1-benzyl-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine is a useful research compound. Its molecular formula is C27H26N6O2S and its molecular weight is 498.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 498.18379527 g/mol and the complexity rating of the compound is 830. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-benzyl-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine are largely determined by its unique structure. The presence of the triazole ring, for instance, allows it to bind readily with a variety of enzymes and receptors in the biological system . The nature of these interactions is largely dependent on the specific biomolecules involved .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these mechanisms are complex and depend on the specific biological context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation.

Properties

IUPAC Name

5-(4-benzylpiperazin-1-yl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O2S/c1-20-11-13-22(14-12-20)36(34,35)27-26-28-25(23-9-5-6-10-24(23)33(26)30-29-27)32-17-15-31(16-18-32)19-21-7-3-2-4-8-21/h2-14H,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFPTXFBZMJULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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